molecular formula C13H11ClN2O3 B1441011 Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate CAS No. 862821-18-9

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Cat. No. B1441011
M. Wt: 278.69 g/mol
InChI Key: PRASYCSNCUTXRV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a chemical compound with the molecular formula C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is 1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(8-9)19-12-7-6-11(14)15-16-12/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a solid at room temperature . It has a melting point of 84-88°C .

Scientific Research Applications

  • Synthesis and Biological Activity : A study synthesized Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a novel thrombin-receptor antagonist, which led to the synthesis of a series of its derivatives for evaluation of biological activity. These compounds demonstrated significant differentiation and proliferation of HL-60 cells, as well as antiproliferatory activities for various cancer cells (郭瓊文, 2006).

  • Chemistry of sym-tetrazine : Research on Ethyl benzoate thiocarbohydrazone revealed its conversion to different chemical compounds, providing insights into the chemistry of sym-tetrazine, a significant area in heterocyclic chemistry (I. Postovskii et al., 1977).

  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was also identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist. Its derivatives were synthesized and evaluated for selective anti-PAR4 activity, contributing to the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

  • Anti-Juvenile Hormone Agents : Another study synthesized Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) derivatives, showing significant anti-juvenile hormone activity in the silkworm, Bombyx mori. This research offers valuable insights into insect hormone control (E. Kuwano et al., 2008).

  • Corrosion Inhibition : A theoretical study on the synthesis of similar compounds, including Ethyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, showed these compounds to be effective corrosion inhibitors in acidic environments, highlighting their potential industrial applications (N. Arrousse et al., 2021).

Safety And Hazards

The safety information available indicates that Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-(6-chloropyridazin-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(8-9)19-12-7-6-11(14)15-16-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRASYCSNCUTXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695135
Record name Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

CAS RN

862821-18-9
Record name Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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